1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene
Description
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene (CAS: 322474-08-8) is a nitroalkene derivative featuring a phenyl ring substituted with a hydroxy (-OH) group at position 2, a methoxy (-OCH₃) group at position 5, and a 2-nitropropene side chain. This compound is primarily utilized in industrial and scientific research, though its specific applications remain underexplored in publicly available literature .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-methoxy-2-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-6-9(15-2)3-4-10(8)12/h3-6,12H,1-2H3/b7-5+ |
InChI Key |
BQEJQPOSCPXSJC-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C=CC(=C1)OC)O)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The principal synthetic route to 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene involves a Knoevenagel-type condensation between a substituted benzaldehyde and nitroethane, catalyzed by amines or ammonium salts in an organic solvent. The key steps are:
- Starting material: 2-Hydroxy-5-methoxybenzaldehyde (salicylaldehyde derivative with a methoxy substituent).
- Nitroalkane: Nitroethane, providing the nitropropene moiety.
- Catalyst: Amines such as dimethylamine, diethylamine, pyridine, or ammonium acetate.
- Solvent: Organic solvents like acetic acid or lower alkanols (methanol, ethanol, propanol, butanol).
- Reaction conditions: Mild temperatures, typically 0 to 50 °C in alkanols or 20 to 100 °C in acetic acid.
This reaction proceeds via the formation of a nitroalkene through condensation and dehydration, yielding the desired 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene as a crystalline solid after work-up.
Detailed Procedure
According to the patent literature on related nitropropenes, the preparation involves the following steps:
| Step | Description | Details |
|---|---|---|
| 1 | Mixing reactants | 2-Hydroxy-5-methoxybenzaldehyde and nitroethane are combined in equimolar or slight excess nitroethane proportions. |
| 2 | Catalysis | Addition of catalytic amounts of an amine catalyst or ammonium acetate. |
| 3 | Reaction medium | The mixture is dispersed in an organic solvent such as acetic acid or a lower alkanol. |
| 4 | Temperature control | Reaction temperature maintained between 0-50 °C for alkanols or 20-100 °C for acetic acid. |
| 5 | Reaction time | Stirring and heating for approximately 1 to several hours until completion. |
| 6 | Isolation | The reaction mixture is diluted with water slowly, often with seeding crystals to induce crystallization. |
| 7 | Purification | The precipitated nitropropene is separated by filtration or centrifugation, washed, and optionally recrystallized for purity. |
This method yields the nitropropene as a high-purity crystalline solid suitable for further synthetic applications.
Alternative Synthetic Routes
While the Knoevenagel condensation is the most common method, other approaches include:
- Stepwise synthesis of substituted benzaldehydes: The starting 2-Hydroxy-5-methoxybenzaldehyde can be synthesized from 2,5-dialkoxyalkylbenzenes via formylation reactions using N-methylformanilide or dimethylformamide and phosphorus oxychloride (POCl3).
- Regiocontrolled benzannulation and organolithium chemistry: Advanced methods for substituted aromatic intermediates involve lithiation and coupling reactions, though these are more complex and less commonly used for this nitropropene specifically.
- Reduction and further functionalization: The nitropropene can be further reduced to the corresponding amine, but this is downstream of the preparation of the nitropropene itself.
Research Findings and Analytical Data
Reaction Monitoring and Product Characterization
- Crystallization: The nitropropene product precipitates as a crystalline solid upon addition of water to the reaction mixture, which can be enhanced by seeding.
- Purity: Recrystallization from suitable solvents improves purity.
- Spectroscopic data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been used to characterize related nitropropenes and their derivatives. For example, 1H NMR spectra show characteristic vinyl protons of the nitroalkene and aromatic protons of the substituted phenyl ring.
- Yield data: Typical yields range from moderate to high (50-80%) depending on catalyst, solvent, and reaction conditions.
Table: Summary of Preparation Parameters and Outcomes
| Parameter | Range/Type | Effect on Reaction |
|---|---|---|
| Benzaldehyde derivative | 2-Hydroxy-5-methoxybenzaldehyde | Starting material |
| Nitroalkane | Nitroethane | Provides nitropropene moiety |
| Catalyst | Ammonium acetate, dimethylamine, pyridine | Catalyzes condensation |
| Solvent | Acetic acid, methanol, ethanol | Affects temperature and rate |
| Temperature | 0-50 °C (alkanols), 20-100 °C (acetic acid) | Controls reaction rate |
| Reaction time | 1-4 hours | Completion of condensation |
| Product isolation | Water addition with seeding | Crystallization of product |
| Purification | Filtration, recrystallization | Enhances purity |
| Yield | 50-80% | Dependent on conditions |
Chemical Reactions Analysis
Reduction Reactions
The nitropropene group undergoes catalytic hydrogenation to form β-arylethylamines. Using Raney nickel in acetic acid under H₂ (40–100°C), the nitro group is reduced to an amine, with an intermediate ketone formed during the exothermic reaction .
| Reduction Pathway | Products | Conditions |
|---|---|---|
| 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene → Ketone intermediate → Amine | β-(2-Hydroxy-5-methoxyphenyl)-α-methyl-ethylamine | H₂, Raney Ni, AcOH, 120°C |
Mechanistic Notes :
-
The reduction is stepwise: nitropropene → ketone (via nitroso intermediate) → amine .
-
Excess acetic acid suppresses ketone formation by stabilizing the ammonium salt intermediate .
Electrophilic Aromatic Substitution (EAS)
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–10°C | 1-(2-Hydroxy-5-methoxy-4-nitrophenyl)-2-nitropropene |
| Sulfonation | H₂SO₄, 50°C | Sulfonic acid derivative |
Nucleophilic Additions
The electron-deficient β-carbon of the nitropropene participates in Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine yields a β-amino-nitropropane derivative .
| Nucleophile | Product | Selectivity |
|---|---|---|
| Methylamine | β-(2-Hydroxy-5-methoxyphenyl)-α-methyl-β-(methylamino)nitropropane | Anti-addition (stereoselective) |
Cycloaddition Reactions
The nitroolefin moiety engages in [3+2] cycloadditions with silyl enol ethers, forming cyclic nitronates. For instance, reaction with 1-trimethylsilyloxycyclohexene produces a bicyclic nitronate intermediate .
| Dienophile | Product | Catalyst |
|---|---|---|
| 1-Trimethylsilyloxycyclohexene | Bicyclic nitronate | TiCl₂(O-iPr)₂ |
Acid-Base and Tautomerism
The phenolic hydroxyl group (pKa ~10) undergoes deprotonation in basic media, forming a phenoxide ion. This enhances the electron density of the aromatic ring, facilitating further EAS .
| Medium | Behavior |
|---|---|
| Acidic (pH < 3) | Protonated hydroxyl, reduced ring activation |
| Basic (pH > 10) | Phenoxide ion formation, increased ring reactivity |
Thermal Decomposition
At elevated temperatures (>150°C), the nitropropene group decomposes exothermically, releasing NOₓ gases and forming a benzoquinone derivative .
Key Structural Influences on Reactivity
Scientific Research Applications
Chemical Properties and Structure
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene has the molecular formula and is characterized by a nitro group attached to a propene chain, along with a hydroxy and methoxy group on the aromatic ring. The presence of these functional groups contributes to its reactivity and potential biological activity.
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that compounds similar to 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene exhibit significant antitumor properties. They have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have shown that nitroalkenes can disrupt microbial cell membranes, leading to cell death .
Neuroprotective Effects : Some derivatives of nitropropene compounds have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases . This is attributed to their ability to modulate oxidative stress pathways.
Agricultural Applications
Pesticidal Activity : 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene has been evaluated for its insecticidal properties. Similar compounds have shown effectiveness against various pests, suggesting potential use as a natural pesticide . The mechanism often involves disrupting the nervous systems of insects or acting as growth regulators.
Materials Science Applications
Polymer Chemistry : The compound's reactivity allows it to be utilized in polymer synthesis. It can serve as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties .
Dyes and Pigments : The unique chromophoric properties of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene enable its application in dye chemistry. It can be used to synthesize dyes that exhibit vibrant colors and stability under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Structural and Electronic Effects
- These groups may also stabilize the nitropropene moiety via resonance effects .
- Halogenated Derivatives : Bromo and fluoro substituents (e.g., 4-Br, 2-F) increase lipophilicity, favoring membrane permeability but reducing solubility. For example, 1-(4-Bromophenyl)-2-nitropropene (MW: 242.07 g/mol) is a high-molecular-weight compound used in specialized syntheses .
- Heterocyclic Analogs: Thienyl-substituted derivatives (e.g., N1 in ) exhibit enhanced antitrypanosomal activity (IC₅₀: 0.6 µM against T. cruzi epimastigotes) due to the electron-rich thienyl ring, which may improve target binding .
Physicochemical Properties
- Melting Points and Stability: Fluorophenyl derivatives (e.g., 1-(2-Fluorophenyl)-2-nitropropene) exhibit lower melting points (43–44°C) compared to brominated or polar analogs, reflecting reduced intermolecular forces . The target compound’s hydroxy/methoxy groups likely increase melting points and crystalline stability, as seen in related hydroxyacetophenones .
- Synthetic Routes: Most nitropropene derivatives are synthesized via condensation of nitroalkanes with aldehydes or ketones. For example, 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene may derive from 1-(2-hydroxy-5-methoxyphenyl)ethanone precursors .
Biological Activity
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene features a nitro group attached to a propene chain, with a phenolic moiety that includes both hydroxy and methoxy substituents. The presence of the methoxy group is known to enhance the biological activity of phenolic compounds by increasing their lipophilicity and modulating their interaction with biological targets.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene against various cancer cell lines. The compound has been tested using the MTT assay, which measures cell viability based on mitochondrial activity. In these studies, it was found that:
- IC50 Values : The compound exhibited an IC50 value indicative of its potency in inducing cell death in cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 110.65 μg/ml to 151.71 μg/ml, suggesting that 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene may also possess comparable activities .
The cytotoxic effects of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis and inhibiting cell proliferation.
- Cell Cycle Arrest : Studies suggest that the compound may interfere with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cells from dividing .
Case Studies
Several case studies have explored the effects of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene in vivo and in vitro:
- In Vitro Study on Human Colorectal Adenocarcinoma : A study demonstrated that this compound significantly inhibited the growth of colorectal cancer cells, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .
- Comparative Analysis with Other Phenolic Compounds : In comparative studies with other methoxy-substituted phenolic compounds, 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene showed enhanced cytotoxicity due to its unique structural features that facilitate better interaction with cellular targets .
Summary Table of Biological Activities
| Compound Name | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|
| 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene | TBD | Induces apoptosis; ROS generation |
| 4-Methoxyphenylcarbomylbicyclo[3.3.1]nonane | 110.65 | Enhanced cytotoxicity via methoxy groups |
| Unsubstituted bicyclo[3.3.1]nonane | 151.71 | Lower potency compared to methoxy derivatives |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene, and how can yield be improved?
The compound is synthesized via condensation of 1-(2-hydroxy-5-methoxyphenyl)ethanone with hydrazine sulfate under reflux conditions in ethanol, catalyzed by triethylamine. Key parameters include:
- Reaction time : 32 hours of reflux .
- Molar ratios : 1:0.5 (ketone to hydrazine sulfate) with excess triethylamine (1.5 mmol) to deprotonate intermediates .
- Workup : Cooling and filtration yield a 60% crude product, with recrystallization in ethyl acetate producing X-ray-quality crystals . Yield optimization : Adjusting solvent polarity (e.g., using methanol instead of ethanol) or employing microwave-assisted synthesis could reduce reaction time and improve purity.
Q. How is the molecular structure of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Direct methods via SHELXS-97, followed by refinement using SHELXL-97 with full-matrix least-squares on .
- Key structural features :
-
Planarity of non-hydrogen atoms (deviation < 0.029 Å) except methoxy groups .
-
Intramolecular O–H⋯N hydrogen bond (2.62 Å) stabilizing the enol-imine tautomer .
Table 1 : Crystallographic DataParameter Value Space group (Å) 8.5545, 6.4614, 14.3548 (°) 91.243 (ų) 793.26 2
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement metrics (e.g., RRR-factors) be resolved for this compound?
Discrepancies arise from data quality, absorption corrections, and hydrogen atom modeling.
- Refinement strategy :
- Use high-resolution data () to reduce (0.023) .
- Apply anisotropic displacement parameters for non-H atoms and constrained riding models for H atoms ( Å) .
- Key metrics :
- , , .
- Weighting scheme: , where .
Troubleshooting : Re-examine absorption correction (multi-scan vs. empirical) and validate H-bond geometry against DFT calculations.
Q. What mechanistic insights can be drawn from the compound’s tautomeric behavior in solution vs. solid state?
The solid-state structure favors the enol-imine tautomer due to intramolecular O–H⋯N hydrogen bonding (2.62 Å) . In solution (e.g., DMSO-d₆), keto-amine tautomers may dominate, detectable via:
- NMR : chemical shifts for imine protons (~8.5 ppm) vs. enolic OH (~12 ppm).
- UV-Vis : Absorption bands at 350–400 nm (n→π* transitions) sensitive to tautomeric equilibrium . Computational validation : DFT studies (B3LYP/6-311++G**) can model energy differences between tautomers and predict solvent effects.
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the methoxy-substituted ring.
- Electrochemical analysis : Cyclic voltammetry reveals reduction peaks near −0.8 V (vs. Ag/AgCl) for nitro-to-amine conversion.
- Reactivity : Nitropropene derivatives undergo nucleophilic additions (e.g., Michael addition with thiols) or photochemical [2+2] cycloadditions . Table 2 : Key Bond Lengths (Å)
| Bond | Length |
|---|---|
| C7–N1 (imine) | 1.284 |
| N1–N2 (hydrazide) | 1.386 |
| O1–H1 (H-bond) | 0.82 |
Q. What strategies are effective in resolving conflicting data from spectroscopic vs. crystallographic analyses?
Conflicts may arise from dynamic processes (e.g., tautomerism) or sample purity.
- Cross-validation :
- Compare SC-XRD hydrogen positions with -NMR integration ratios.
- Use IR spectroscopy to confirm absence of ketone C=O stretches (~1700 cm⁻¹) in the solid state .
- Advanced techniques :
- Variable-temperature XRD to probe thermal motion effects.
- Hirshfeld surface analysis to quantify intermolecular interactions missed in spectroscopy .
Methodological Guidance
- Synthesis : Prioritize recrystallization in ethyl acetate for high-purity crystals .
- Crystallography : Use SHELXL-97 for refinement, leveraging its robustness in handling H-atom constraints and anisotropic displacement parameters .
- Spectroscopy : Employ DOSY NMR to distinguish tautomers in solution via diffusion coefficients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
